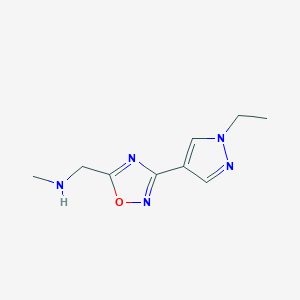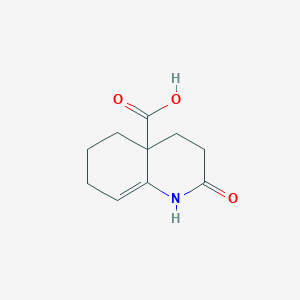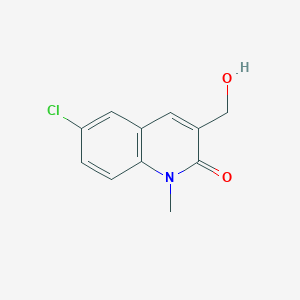
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butansäure
Übersicht
Beschreibung
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie
Verbindungen mit Piperazin als Teil ihrer Struktur wurden hinsichtlich ihrer Affinität zu D2- und 5-HT2A-Rezeptoren untersucht, die bei der Behandlung verschiedener neurologischer Erkrankungen von Bedeutung sind .
Antifungal-Aktivität
Einige Derivate haben eine Aktivität gegen Pilzstämme wie C. galibrata und C. albicans gezeigt, was auf einen möglichen Einsatz bei der Behandlung von Pilzinfektionen hindeutet .
Antitumor-Aktivität
Das Vorhandensein von Piperazin in der Struktur einer Verbindung wurde mit einer Antitumor-Aktivität in Verbindung gebracht, was durch Zellviabilitätsassays in Kulturen von MCF-7-Brustkrebszellen belegt wurde .
Antiproliferative Aktivität
Piperazinderivate wurden wegen ihrer potenziellen antiproliferativen Wirkungen gegen verschiedene Krebszelllinien synthetisiert, was auf eine Rolle in der Krebsforschung hindeutet .
Arzneimittelforschung
Die Einarbeitung von Piperazin ist eine gängige Strategie in der Arzneimittelforschung, da es modifizierbar ist und Eigenschaften wie eine angemessene Alkalität und Wasserlöslichkeit aufweist .
Antibakterielle Aktivität
Verbindungen, die Piperazin enthalten, wurden wegen ihrer antimikrobiellen Eigenschaften synthetisiert, was auf mögliche Anwendungen bei der Bekämpfung bakterieller Infektionen hindeutet .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various targets like dopamine and serotonin receptors . These receptors play crucial roles in numerous physiological processes, including mood regulation, sleep, and appetite.
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be hypothesized that this compound may interact with its targets (like dopamine and serotonin receptors) and induce changes that could potentially alter the physiological state .
Biochemical Pathways
Piperazine derivatives have been associated with the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.
Pharmacokinetics
Modifications in the structure of the compound, such as the addition of multi-ring substituents, have been suggested to improve its pharmacokinetic profile .
Result of Action
Compounds with similar structures have shown promising results in various biological activities, such as antimicrobial and anti-biofilm activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Eigenschaften
IUPAC Name |
2-[4-(thiolan-3-yl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-2-11(12(15)16)14-6-4-13(5-7-14)10-3-8-17-9-10/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQXNHYCIZPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-propyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478661.png)
![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)
![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)
![4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1478675.png)

![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)

![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
